

Quadrosilan: An In-depth Technical Guide on its Mechanism of Action

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Compound of Interest

Compound Name: Quadrosilan

Cat. No.: B3415684

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Abstract

Quadrosilan, also known as Cisobitan or 2,6-cis-diphenylhexamethylcyclotetrasiloxane, is a synthetic, nonsteroidal estrogen developed in the 1970s.[1] It has been investigated primarily for its antigonadotropic properties in the treatment of advanced prostate cancer.[2][3][4] This document provides a comprehensive overview of the known mechanism of action of **Quadrosilan**, drawing from available preclinical and clinical data. Due to the limited specific research on **Quadrosilan**'s molecular interactions, this guide also extrapolates its mechanism based on its established potent estrogenic activity, which is reported to be equivalent to that of estradiol.[1]

Core Mechanism of Action: Estrogen Receptor Agonism

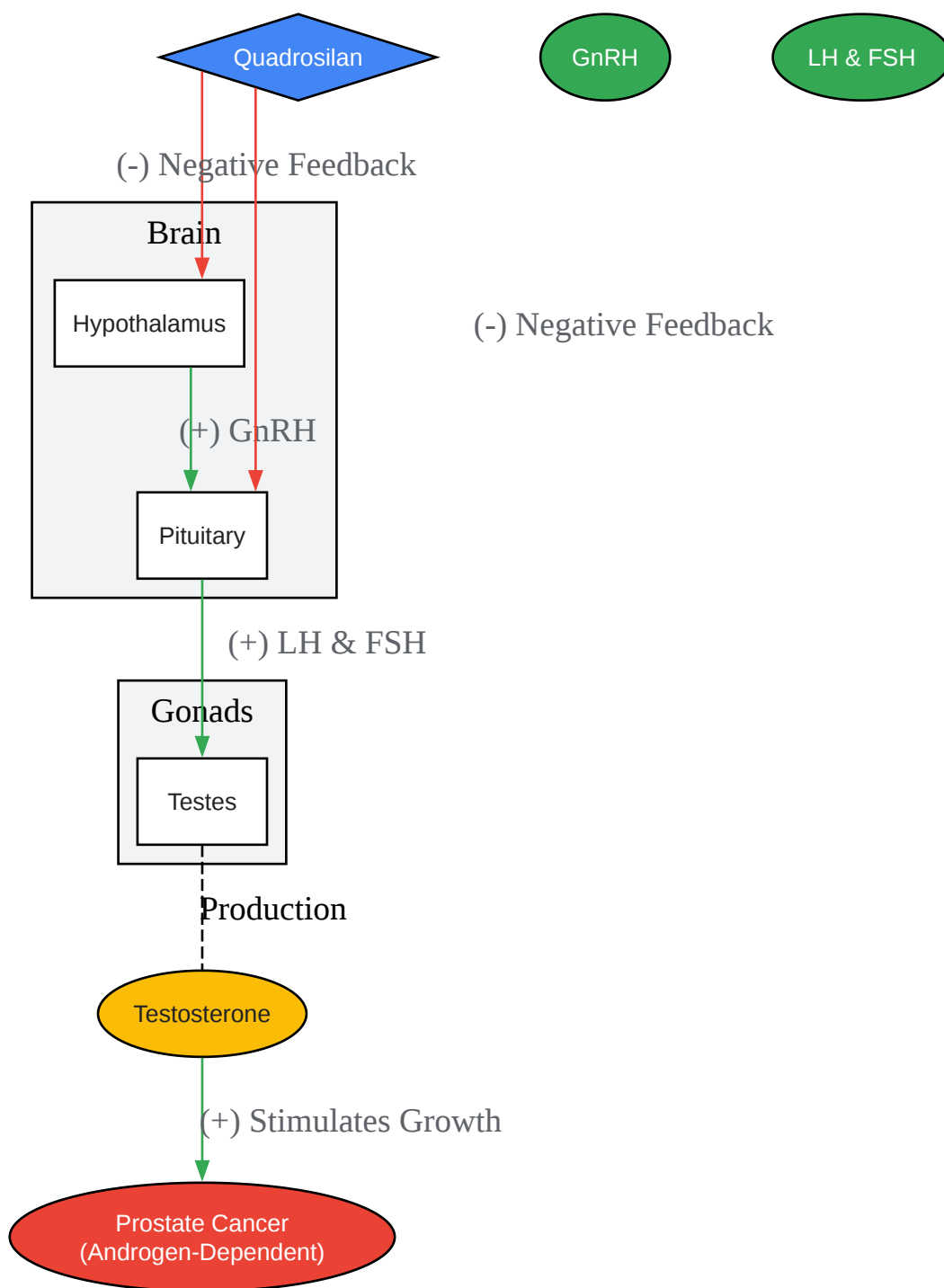
The primary mechanism of action of **Quadrosilan** is its function as a potent estrogen receptor (ER) agonist. As a synthetic nonsteroidal estrogen, it mimics the action of endogenous estrogens by binding to and activating estrogen receptors, primarily ER α and ER β . This agonistic activity is the foundation for its therapeutic application in prostate cancer and its observed physiological effects.

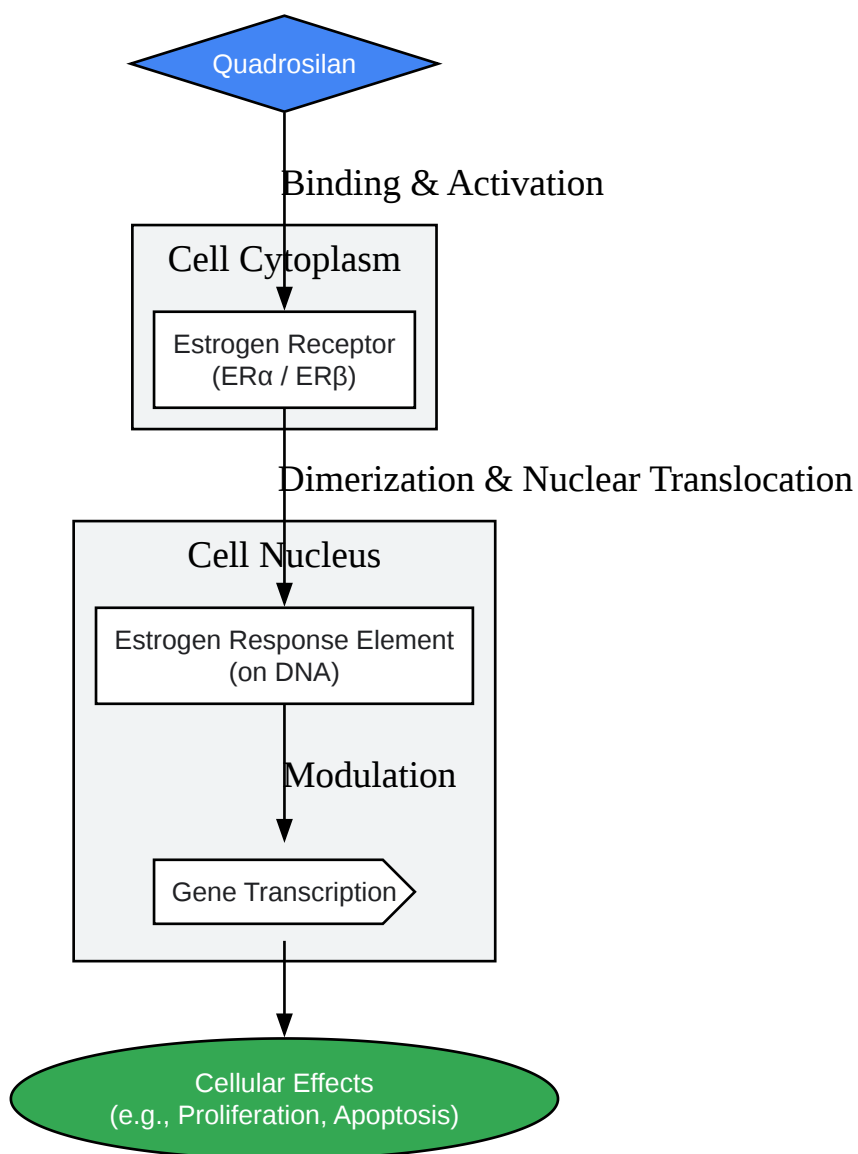
Antigonadotropic Effect

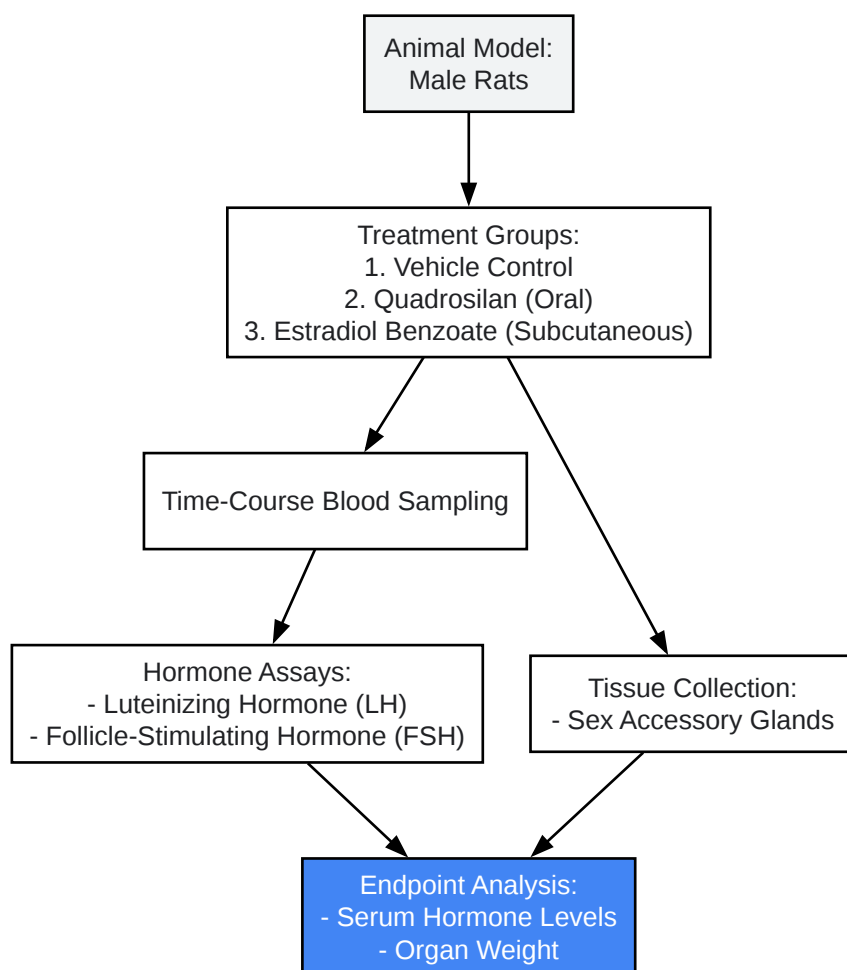
Quadrosilan's principal therapeutic effect in prostate cancer stems from its potent antigonadotropic activity.[2][3][5] This is achieved through the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis.

- **Hypothalamic-Pituitary Suppression:** By acting as a powerful estrogen, **Quadrosilan** provides a strong negative feedback signal to the hypothalamus and the pituitary gland.[5] This leads to a significant reduction in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, and subsequently, a marked decrease in the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[5] Preclinical studies in male rats demonstrated that **Quadrosilan** effectively lowers serum LH and FSH levels.[5]
- **Reduction of Androgen Synthesis:** The suppression of LH secretion is critical in the context of prostate cancer. LH is the primary stimulus for testosterone production in the Leydig cells of the testes. By reducing LH levels, **Quadrosilan** effectively inhibits testicular androgen synthesis, leading to a significant drop in circulating testosterone to castration levels. This "medical castration" is a cornerstone of androgen deprivation therapy (ADT) for hormone-sensitive prostate cancer.

The following diagram illustrates the antigonadotropic mechanism of **Quadrosilan**.







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